3-(2-Chloro-1H-imidazol-1-yl)propanenitrile
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Overview
Description
3-(2-Chloro-1H-imidazol-1-yl)propanenitrile is a chemical compound that features a nitrile group attached to a propanenitrile backbone, with a 2-chloro-1H-imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-1H-imidazol-1-yl)propanenitrile typically involves the reaction of 2-chloro-1H-imidazole with a suitable nitrile precursor. One common method involves the use of 3-bromopropanenitrile as the starting material, which undergoes nucleophilic substitution with 2-chloro-1H-imidazole under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Chloro-1H-imidazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the imidazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
3-(2-Chloro-1H-imidazol-1-yl)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the imidazole ring.
Medicine: Explored for its potential therapeutic properties, including anticancer and antifungal activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-1H-imidazol-1-yl)propanenitrile involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
- 3-(1H-imidazol-1-yl)propanenitrile
- 2-Chloro-3-(1H-imidazol-1-yl)propanenitrile
- 3-(2-Undecyl-1H-imidazol-1-yl)propanenitrile
Comparison: 3-(2-Chloro-1H-imidazol-1-yl)propanenitrile is unique due to the presence of the chlorine atom on the imidazole ring, which can significantly influence its reactivity and biological activity. This compound’s specific substitution pattern allows for unique interactions with biological targets, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C6H6ClN3 |
---|---|
Molecular Weight |
155.58 g/mol |
IUPAC Name |
3-(2-chloroimidazol-1-yl)propanenitrile |
InChI |
InChI=1S/C6H6ClN3/c7-6-9-3-5-10(6)4-1-2-8/h3,5H,1,4H2 |
InChI Key |
TYFPVQUOAACISH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)Cl)CCC#N |
Origin of Product |
United States |
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